molecular formula C23H26N4O4 B2671606 N-(2,4-dimethoxyphenyl)-2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1217025-94-9

N-(2,4-dimethoxyphenyl)-2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No. B2671606
CAS RN: 1217025-94-9
M. Wt: 422.485
InChI Key: NAHVXPAYYMHTPM-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides, which share a structural resemblance with the compound , have been synthesized and evaluated for their antiviral properties. These compounds demonstrated significant activity against influenza A/H3N2 virus, with some analogs exhibiting EC50 values of about 1 µM. This highlights the potential of spirothiazolidinone-based inhibitors in targeting the influenza virus membrane fusion process, which is crucial for viral entry into host cells (Apaydın et al., 2021). Additionally, derivatives of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the versatility of the spirothiazolidinone scaffold for developing new classes of antiviral molecules (Apaydın et al., 2020).

Anticancer and Antidiabetic Applications

A novel series of spirothiazolidines analogs, including 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one, were synthesized and demonstrated to possess significant anticancer and antidiabetic activities. These compounds were evaluated for their cytotoxicity against human cancer cell lines, with some showing higher activity than the reference drug Doxorubicin® against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Moreover, specific compounds exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors than the antidiabetic drug Acarbose, underscoring their potential in designing new anticancer and antidiabetic agents (Flefel et al., 2019).

Antitubercular and Antibacterial Activities

N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, which share structural features with the compound of interest, were synthesized and tested for their antitubercular and antibacterial activities. Certain derivatives were identified as more potent agents than the reference drugs Pyrazinamide and Streptomycin, indicating the potential of these compounds in antimicrobial therapy. Docking studies into MTB enoyl reductase further supported their promising interactions at the active sites, suggesting a valuable direction for future drug development (Bodige et al., 2020).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-15-5-4-6-16(13-15)20-21(28)26-23(25-20)9-11-27(12-10-23)22(29)24-18-8-7-17(30-2)14-19(18)31-3/h4-8,13-14H,9-12H2,1-3H3,(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHVXPAYYMHTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)C(=O)NC4=C(C=C(C=C4)OC)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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